molecular formula C8H4F3N3O2 B15260219 2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid

2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B15260219
M. Wt: 231.13 g/mol
InChI Key: GZHSJRLOPSTXJR-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid is a fluorinated heterocyclic compound featuring an imidazo[1,5-a]pyrimidine core with a trifluoromethyl (-CF₃) group at position 2 and a carboxylic acid (-COOH) at position 6. The imidazo[1,5-a]pyrimidine scaffold is a bicyclic system containing two fused aromatic rings: a five-membered imidazole and a six-membered pyrimidine.

Properties

Molecular Formula

C8H4F3N3O2

Molecular Weight

231.13 g/mol

IUPAC Name

2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-2-14-5(13-4)3-12-6(14)7(15)16/h1-3H,(H,15,16)

InChI Key

GZHSJRLOPSTXJR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=O)O)N=C1C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often require the use of acidic environments to facilitate the cyclization process. For instance, tert-butyl (1H-imidazol-4(5)-yl)carbamate can be condensed with malondialdehyde in trifluoroacetic acid (TFA) to yield the desired imidazopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions with appropriate starting materials and reaction conditions optimized for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the imidazopyrimidine core.

    Substitution: The trifluoromethyl group and other positions on the imidazopyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the imidazopyrimidine ring.

Scientific Research Applications

2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application. For instance, some derivatives may act as enzyme inhibitors, while others may function as receptor agonists or antagonists .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and reported activities of 2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid with analogous compounds:

Compound Name Core Structure Substituents Key Functional Differences Reported Biological Activities References
2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid Imidazo[1,5-a]pyrimidine 2-CF₃, 6-COOH Imidazole ring (two N atoms) Not explicitly reported (structural analog activities inferred)
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide [1,2,4]Triazolo[1,5-a]pyrimidine 2-NH₂, 6-CONHR Triazole ring (three N atoms) Antiproliferative (e.g., against cancer cell lines)
7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid [1,2,4]Triazolo[1,5-a]pyrimidine 7-CHF₂, 6-COOH Difluoromethyl at position 7 Intermediate for pharmaceuticals
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Pyrazolo[1,5-a]pyrimidine 2-CH₃, 6-COOH Pyrazole ring (two N atoms in adjacent positions) Not explicitly reported
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid Imidazo[1,5-a]pyridine 3-CF₃, 1-COOH Pyridine instead of pyrimidine core Not explicitly reported

Key Comparative Insights

Core Heterocycle Differences: Imidazo[1,5-a]pyrimidine (target compound): Contains two nitrogen atoms in the five-membered ring, enabling distinct hydrogen-bonding interactions compared to triazolo (three N atoms) or pyrazolo (adjacent N atoms) analogs. This may influence target selectivity . Pyrazolo[1,5-a]pyrimidine: Adjacent nitrogen atoms in the pyrazole ring may alter electron distribution, affecting binding to enzymatic targets .

Substituent Effects: Trifluoromethyl (-CF₃): Enhances metabolic stability and lipophilicity compared to methyl (-CH₃) or amino (-NH₂) groups. For example, the -CF₃ group in the target compound likely improves blood-brain barrier penetration relative to 2-methylpyrazolo analogs . Carboxylic Acid (-COOH) vs. Carboxamide (-CONHR): The -COOH group increases acidity and solubility in physiological environments, whereas carboxamides (e.g., compound 5a) may enhance cell permeability and oral bioavailability .

Biological Activity Trends: Triazolo derivatives (e.g., 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide) demonstrate antiproliferative activity against cancer cells, with IC₅₀ values in the micromolar range . Fluorinated analogs (e.g., 7-(difluoromethyl)-triazolo-pyrimidine) are often prioritized in drug development due to improved pharmacokinetic profiles .

Synthetic Accessibility: Triazolo-pyrimidines are synthesized via multicomponent reactions (e.g., Biginelli-like cyclization), enabling rapid diversification .

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